Divergent Aggregation Pathways: Primary vs. Secondary Nucleation Dominance
The aggregation of Aβ40 and Aβ42 proceeds via fundamentally different microscopic mechanisms. While Aβ42 aggregation is dominated by primary nucleation, the major source of aggregates for Aβ40 is a fibril-catalyzed secondary nucleation process. This results in a shift of more than one order of magnitude in the relative importance of primary versus secondary nucleation between the two peptides [1]. Consequently, Aβ40 aggregation exhibits pronounced saturation behavior at high monomer concentrations, a characteristic not observed for Aβ42 [1].
| Evidence Dimension | Dominant aggregation mechanism |
|---|---|
| Target Compound Data | Fibril-catalyzed secondary nucleation is the major source of aggregates; primary nucleation is a minor pathway. |
| Comparator Or Baseline | Aβ42: Primary nucleation is the dominant aggregation pathway. |
| Quantified Difference | Shift of >1 order of magnitude in the relative importance of primary vs. secondary nucleation. |
| Conditions | In vitro ThT-monitored aggregation assays under quiescent conditions; kinetic analysis using integrated rate laws. |
Why This Matters
This mechanistic difference dictates that Aβ40 cannot be used to model Aβ42 aggregation and that experiments requiring controlled secondary nucleation (e.g., seeding assays) demand Aβ40 specifically.
- [1] Meisl, G., Yang, X., Hellstrand, E., Frohm, B., Kirkegaard, J. B., Cohen, S. I., ... & Linse, S. (2014). Differences in nucleation behavior underlie the contrasting aggregation kinetics of the Aβ40 and Aβ42 peptides. Proceedings of the National Academy of Sciences, 111(26), 9384-9389. View Source
